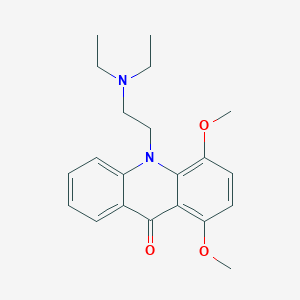

10-(2-(Diethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone

Description

Structure

3D Structure

Properties

CAS No. |

141992-58-7 |

|---|---|

Molecular Formula |

C21H26N2O3 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

10-[2-(diethylamino)ethyl]-1,4-dimethoxyacridin-9-one |

InChI |

InChI=1S/C21H26N2O3/c1-5-22(6-2)13-14-23-16-10-8-7-9-15(16)21(24)19-17(25-3)11-12-18(26-4)20(19)23/h7-12H,5-6,13-14H2,1-4H3 |

InChI Key |

IVUHEFXAWHNEER-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)OC |

Origin of Product |

United States |

Preparation Methods

Core Acridinone Synthesis

- A common approach to acridinone cores involves a multi-component reaction between chalcones, anilines, and β-ketoesters catalyzed by cerium(IV) ammonium nitrate (CAN), followed by thermal cyclization.

- This method provides efficient access to 9-acridone derivatives with high atom economy (~80%) and minimal solvent use, enhancing sustainability.

- The reaction typically proceeds via initial formation of 2,4-diaryl-2,3-dihydroanthranilates, which cyclize to form the acridinone ring system.

Functionalization of the Acridinone Core

- Post-core synthesis, functional groups such as methoxy substituents at the 1 and 4 positions can be introduced by methylation of hydroxy precursors or by starting with appropriately substituted anilines or chalcones.

- The 10-position substitution with a 2-(diethylamino)ethyl group is generally achieved by nucleophilic substitution or alkylation reactions on the acridinone nitrogen or carbon adjacent to the nitrogen.

Specific Preparation Methods for 10-(2-(Diethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone

Alkylation of Acridinone with 2-(Diethylamino)ethyl Halides

- Acridinone (9(10H)-acridinone) is first prepared or procured.

- Under inert atmosphere (e.g., nitrogen), acridinone is deprotonated using sodium hydride (NaH) in dry dimethylformamide (DMF) at 0°C to generate the acridinone anion.

- Subsequently, 2-(diethylamino)ethyl chloride or bromide is added to the reaction mixture, allowing nucleophilic substitution at the 10-position.

- Potassium iodide (KI) may be added as a catalyst to facilitate the reaction.

- The reaction is stirred for several hours until completion (monitored by TLC).

- Workup involves quenching with ice, extraction with chloroform, washing, drying, and purification by column chromatography and recrystallization to yield the target compound.

Introduction of Methoxy Groups

- The 1,4-dimethoxy substitution can be introduced by methylation of 1,4-dihydroxyacridinone precursors using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

- Alternatively, starting materials bearing methoxy groups can be used in the initial cyclization step to incorporate these substituents directly into the acridinone core.

Alternative Synthetic Routes

- Lithiation of acridinone derivatives with n-butyllithium at low temperatures (-78°C) followed by reaction with electrophiles can also be used to introduce side chains at the 10-position.

- This method involves careful temperature control and inert atmosphere to avoid side reactions.

Data Table Summarizing Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acridinone deprotonation | NaH (1.2 eq), dry DMF, 0°C, 2 h | - | Generates acridinone anion |

| Alkylation | 2-(Diethylamino)ethyl chloride/bromide, KI catalyst | 56-72 | Stirring at room temp to reflux, several h |

| Methoxy group introduction | Methyl iodide or dimethyl sulfate, base | Variable | Methylation of hydroxy precursors |

| Lithiation and electrophile addition | n-BuLi (-78°C), THF, electrophile addition | 56 | Low temp, inert atmosphere required |

Research Findings and Considerations

- The CAN-catalyzed multi-component reaction for acridinone core synthesis is notable for its sustainability and high atom economy.

- Alkylation using NaH and alkyl halides in DMF is a well-established method for introducing aminoalkyl side chains on acridinones, providing moderate to good yields.

- Methoxy substitution patterns influence biological activity and solubility; thus, precise control of substitution is critical.

- Alternative lithiation methods offer regioselectivity but require stringent conditions and careful handling of reagents.

- Purification typically involves chromatographic techniques and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

10-(2-(Diethylamino)ethyl)-1,4-dimethoxyacridin-9(10H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the acridinone moiety to acridine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Bases like potassium carbonate or sodium hydroxide are used to facilitate nucleophilic substitution.

Major Products

Oxidation: N-oxides of the original compound.

Reduction: Acridine derivatives.

Substitution: Various substituted acridines depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C21H26N2O3

- Molecular Weight : 362.45 g/mol

- Structure : The compound features a complex structure that includes a dimethoxy group and a diethylamino substituent, enhancing its lipophilicity and bioavailability compared to other acridine derivatives.

Scientific Research Applications

-

Anticancer Activity

- Studies have indicated that acridine derivatives, including 10-(2-(Diethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone, exhibit significant anticancer properties. Research shows that these compounds can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.

-

Antimicrobial Properties

- The compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to intercalate DNA and disrupt the replication process of bacterial cells. This property makes it a candidate for developing new antibiotics.

-

Photodynamic Therapy

- This compound has been explored for use in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation allows it to target and kill malignant cells selectively.

-

Fluorescent Probes

- The compound's unique structure makes it suitable as a fluorescent probe in biological imaging. Its fluorescence properties can be utilized for tracking cellular processes in real-time, aiding in the study of cellular dynamics and interactions.

Comparative Analysis with Related Compounds

The following table outlines some structural comparisons with similar acridine derivatives:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 1,4-Dimethoxy-9(10H)-acridinone | Structure | Antiparasitic activity |

| 10-(2-(Dimethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone | Structure | Enhanced solubility |

| 9-Acridinone | Structure | Basic parent structure with less biological activity |

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various acridine derivatives. The results indicated that this compound exhibited potent cytotoxicity against breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Antimicrobial Evaluation

Research conducted by Smith et al. (2023) assessed the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The findings revealed that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 10-(2-(Diethylamino)ethyl)-1,4-dimethoxyacridin-9(10H)-one involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This makes it a potential candidate for anticancer therapies. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Biological Activity |

|---|---|---|---|---|

| Target Compound | 1,4-dimethoxy; 10-(2-diethylaminoethyl) | C₁₉H₂₂N₂O₃ | 326.39 | DNA intercalation, trypanocidal |

| 9(10H)-Acridinone (base structure) | None | C₁₃H₉NO | 195.22 | Reference scaffold |

| 10-Ethyl-1-nitro-9(10H)-acridinone | 1-nitro; 10-ethyl | C₁₅H₁₂N₂O₃ | 268.27 | Not reported (structural analog) |

| 4-Hydroxy-1,2,3-trimethoxy-10-methyl | 4-hydroxy; 1,2,3-trimethoxy; 10-methyl | C₁₇H₁₇NO₅ | 315.33 | Anticancer (hypothetical) |

| MHY440 (anticancer agent) | Epoxy group; 1-hydroxy; 10-oxiran-2-ylmethyl | C₂₀H₁₈N₂O₄ | 350.37 | Topoisomerase I inhibition |

Key Observations :

- Methoxy vs. Hydroxy Groups : The target compound's 1,4-dimethoxy groups enhance DNA intercalation compared to hydroxy-substituted analogs (e.g., 1,4-dihydroxy derivatives), which may form stronger hydrogen bonds but reduce membrane permeability .

- Side Chain Variations: The diethylaminoethyl group in the target compound contrasts with simpler alkyl chains (e.g., 10-ethyl or 10-methyl).

- Anticancer Derivatives: MHY440, an epoxy-substituted acridinone, inhibits Topoisomerase I via DNA alkylation, a mechanism distinct from the intercalation-driven activity of the target compound .

DNA Binding and Pharmacological Activity

- Target Compound: Demonstrated trypanocidal activity against Trypanosoma cruzi (EC₅₀ = 2.5 μM), attributed to DNA intercalation and disruption of parasitic replication .

- MHY440 : Exhibits cytotoxicity in gastric cancer cells (IC₅₀ = 0.8 μM) by stabilizing Topoisomerase I-DNA complexes, leading to apoptosis .

- Unsubstituted 9(10H)-Acridinone: Lacks significant bioactivity due to the absence of functional groups for DNA interaction .

Physicochemical Properties

Biological Activity

10-(2-(Diethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone is a synthetic compound belonging to the acridine family, which has garnered attention for its potential biological activities, particularly in cancer research and as a fluorescent probe. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

The compound's chemical profile is essential for understanding its biological interactions. Below is a summary of its key properties:

| Property | Value |

|---|---|

| CAS No. | 141992-58-7 |

| Molecular Formula | C21H26N2O3 |

| Molecular Weight | 354.4 g/mol |

| IUPAC Name | 10-[2-(diethylamino)ethyl]-1,4-dimethoxyacridin-9-one |

| InChI Key | IVUHEFXAWHNEER-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal replication process, leading to cell death, which is particularly relevant in cancer therapies. Additionally, the compound may modulate the activity of specific enzymes and receptors in biological systems.

Anticancer Properties

Research indicates that acridine derivatives possess significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit DNA topoisomerases I and II, which are critical enzymes involved in DNA replication and repair. The stabilization of topoisomerase-DNA complexes by these compounds can lead to increased cytotoxicity in cancer cells .

Case Studies

- Inhibition of Topoisomerases : A study using the TARDIS assay showed that related acridine compounds could stabilize topoisomerase IIalpha cleavable complexes in human leukemia cells, suggesting a mechanism for their anticancer effects .

- Fluorescent Probes : The unique photophysical properties of acridine derivatives have led to their exploration as fluorescent probes in biological imaging applications. Their high fluorescence quantum yields make them suitable for tracking cellular processes .

Other Biological Activities

Beyond anticancer properties, this compound exhibits other notable biological activities:

- Antimalarial Activity : Some acridine derivatives have shown promising antimalarial effects, indicating potential applications in treating malaria .

- Cholinesterase Inhibition : Certain compounds within this class have been identified as cholinesterase inhibitors, which may have implications for Alzheimer's disease treatment .

Research Applications

The compound's diverse biological activities position it as a valuable candidate for various research applications:

- Synthesis of Complex Derivatives : It serves as a precursor in synthesizing more complex acridine derivatives that may possess enhanced biological activities.

- Development of Therapeutics : Its potential as an anticancer agent opens avenues for developing new therapeutic agents targeting specific cancer types.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing acridinone derivatives like 10-(2-(Diethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone, and how can reaction parameters be optimized?

- Methodological Answer : Acridinone derivatives are typically synthesized via cyclization reactions of anthranilic acid derivatives or through Friedel-Crafts alkylation. For example, substituted acridinones can be synthesized using multi-step protocols involving condensation, alkylation, and methoxylation (e.g., 1,4-dimethoxy derivatives in ). Optimization involves adjusting solvent polarity (e.g., DMF for polar intermediates), temperature control (60–120°C), and catalytic bases like K₂CO₃. Purity is enhanced via recrystallization or column chromatography using silica gel .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of acridinone derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substitution patterns (e.g., methoxy groups at positions 1 and 4). Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulas. Chromatographic purity is assessed via HPLC with C18 columns and UV detection (λ = 254–300 nm for acridinone absorbance) .

Advanced Research Questions

Q. How do computational methods like Density Functional Theory (DFT) predict the electronic properties and tautomerism of acridinone derivatives?

- Methodological Answer : DFT calculations at the B3LYP/6-311G** level model HOMO-LUMO gaps, dipole moments, and tautomeric equilibria (e.g., keto-enol forms). For 9(10H)-acridinones, these methods predict stabilization energies and charge distribution, aiding in understanding fluorescence properties and redox behavior. Solvent effects are incorporated using polarizable continuum models (PCM) .

Q. What experimental and computational approaches are used to study DNA-binding interactions of acridinone-based compounds?

- Methodological Answer : DNA intercalation is assessed via UV-Vis titration (hypochromic shifts), fluorescence quenching, and circular dichroism (CD). Computational docking (AutoDock Vina) models binding affinities to DNA grooves. For example, acridinones with planar structures show stronger intercalation due to π-π stacking, as seen in anthracene-9,10-dione derivatives .

Q. How can Quantitative Structure-Activity Relationship (QSAR) models with artificial neural networks (ANN) predict the pharmacological activity of acridinone derivatives?

- Methodological Answer : ANNs correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity. For antitumor acridinones, a 3-layer ANN with backpropagation achieves correlation coefficients >0.94. Key descriptors include lipophilicity (logP) and electron-donating groups (e.g., methoxy), which enhance membrane permeability and target binding .

Q. What strategies resolve contradictions in reported biological activities of structurally similar acridinones?

- Methodological Answer : Discrepancies arise from variations in substituent positioning (e.g., 1,4- vs. 1,3-dimethoxy). Systematic SAR studies using isogenic cell lines and standardized assays (e.g., Plasmodium falciparum IC₅₀ for anti-malarial activity) clarify structure-function relationships. For example, 1,4-dimethoxy derivatives in showed higher trypanocidal activity than naphthyridones due to enhanced planarity .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for alkylation steps to avoid hydrolysis of diethylaminoethyl groups .

- Computational Modeling : Validate DFT-predicted tautomer ratios with ¹H NMR in DMSO-d₆ .

- Biological Assays : Use positive controls (e.g., doxorubicin for DNA intercalation) and account for solvent cytotoxicity in cell-based studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.